Cas no 1344152-96-0 (3-(Cyclopentylmethoxy)azetidine)

3-(Cyclopentylmethoxy)azetidine structure
1344152-96-0 structure
Product name:3-(Cyclopentylmethoxy)azetidine
CAS No:1344152-96-0
MF:C9H17NO
MW:155.237382650375
CID:5701617
PubChem ID:63104586

3-(Cyclopentylmethoxy)azetidine Chemical and Physical Properties

Names and Identifiers

    • Azetidine, 3-(cyclopentylmethoxy)-
    • 3-(cyclopentylmethoxy)azetidine
    • EN300-1146111
    • 3-Cyclopentylmethoxy-azetidine
    • CS-0267823
    • A1-01595
    • AKOS012405272
    • 1344152-96-0
    • 3-(Cyclopentylmethoxy)azetidine
    • Inchi: 1S/C9H17NO/c1-2-4-8(3-1)7-11-9-5-10-6-9/h8-10H,1-7H2
    • InChI Key: CKKYZFZREDGZPM-UHFFFAOYSA-N
    • SMILES: N1CC(OCC2CCCC2)C1

Computed Properties

  • Exact Mass: 155.131014166g/mol
  • Monoisotopic Mass: 155.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų
  • XLogP3: 1.3

Experimental Properties

  • Density: 0.99±0.1 g/cm3(Predicted)
  • Boiling Point: 225.4±33.0 °C(Predicted)
  • pka: 9.76±0.40(Predicted)

3-(Cyclopentylmethoxy)azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1146111-1.0g
3-(cyclopentylmethoxy)azetidine
1344152-96-0
1g
$0.0 2023-06-09

Additional information on 3-(Cyclopentylmethoxy)azetidine

Comprehensive Overview of 3-(Cyclopentylmethoxy)azetidine (CAS No. 1344152-96-0): Properties, Applications, and Industry Insights

3-(Cyclopentylmethoxy)azetidine (CAS No. 1344152-96-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This bicyclic amine derivative combines an azetidine ring with a cyclopentylmethoxy substituent, offering a versatile scaffold for drug discovery. The compound's molecular formula, C9H17NO, and moderate polarity make it particularly valuable in medicinal chemistry, where researchers seek to optimize bioavailability and target selectivity.

Recent trends in small molecule drug development have increased demand for novel heterocyclic compounds like 3-(Cyclopentylmethoxy)azetidine. Pharmaceutical companies frequently search for "azetidine derivatives in drug design" or "cyclopentyl-containing bioactive molecules," reflecting the industry's focus on this chemical space. The compound's balanced lipophilicity (predicted LogP ~1.8) and hydrogen bonding capacity position it as a promising building block for GPCR-targeted therapeutics and kinase inhibitors – two of the most searched categories in current drug discovery.

Synthetic accessibility remains a key advantage of 1344152-96-0. Modern flow chemistry techniques (a trending topic in organic synthesis) enable efficient scale-up, addressing common queries about "cost-effective synthesis of azetidine derivatives." The compound typically derives from azetidine-3-ol through etherification with cyclopentylmethyl bromide, with recent literature emphasizing green chemistry approaches to minimize environmental impact – a major concern among today's researchers.

Analytical characterization of 3-(Cyclopentylmethoxy)azetidine reveals distinctive spectral features. Its proton NMR spectrum shows characteristic signals at δ 3.7-4.0 ppm (azetidine CH2O) and δ 1.4-2.2 ppm (cyclopentyl CH2), while mass spectrometry typically displays a molecular ion peak at m/z 155. Analysts frequently search for "NMR interpretation of azetidine compounds" and "HPLC methods for amine derivatives," underscoring the need for reliable analytical protocols.

The compound's stability profile meets industry standards for drug-like molecules. Accelerated stability studies under ICH guidelines show 3-(Cyclopentylmethoxy)azetidine remains stable at room temperature for extended periods when protected from moisture. This addresses frequent queries about "storage conditions for nitrogen heterocycles" and "handling hygroscopic pharmaceutical intermediates." Proper storage in amber glass under nitrogen atmosphere is recommended for long-term preservation.

Emerging applications in catalysis and material science have expanded interest in this compound. Researchers investigating "nitrogen ligands for transition metal catalysis" or "polymeric matrices with heterocyclic modifiers" have reported promising results using 1344152-96-0 derivatives. The compound's ability to coordinate metals while maintaining steric accessibility makes it valuable for developing asymmetric catalysts – a hot topic in synthetic methodology.

Regulatory considerations for 3-(Cyclopentylmethoxy)azetidine follow standard chemical safety protocols. While not classified as hazardous under GHS criteria, proper PPE (personal protective equipment) including gloves and safety goggles is advised during handling. The compound's REACH registration status and patent landscape are common search topics among industrial users evaluating commercial potential.

Future research directions likely focus on structure-activity relationship (SAR) studies and prodrug development. With growing interest in "bioisosteric replacement strategies" and "metabolically stable pharmacophores," azetidine-containing compounds like 1344152-96-0 offer exciting possibilities. The compound's modular synthesis also makes it suitable for combinatorial chemistry approaches, addressing the pharmaceutical industry's need for diverse screening libraries.

Commercial availability of 3-(Cyclopentylmethoxy)azetidine has increased significantly, with multiple suppliers offering the compound at various purity grades (typically 95-98%). Pricing trends reflect growing demand, with current market analysis showing stable supply chains. Researchers often search for "bulk suppliers of specialty azetidines" and "custom synthesis of cyclopentyl derivatives," indicating robust market interest.

In conclusion, 3-(Cyclopentylmethoxy)azetidine (CAS No. 1344152-96-0) represents a valuable tool for modern chemical research. Its combination of synthetic accessibility, favorable physicochemical properties, and structural versatility positions it as a key player in multiple scientific domains. As the chemical industry continues to prioritize molecular complexity and synthetic efficiency, this compound will likely remain relevant in addressing current challenges across pharmaceuticals, agrochemicals, and advanced materials.

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